molecular formula C17H13FO B184624 (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone CAS No. 59082-25-6

(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone

Cat. No. B184624
CAS RN: 59082-25-6
M. Wt: 252.28 g/mol
InChI Key: UFYHKHRBFAQTGQ-SDNWHVSQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone, also known as EF24, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic properties. EF24 is a curcumin analog that has been shown to possess numerous biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Mechanism Of Action

(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone exerts its biological activities through multiple mechanisms of action. It has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone also activates the Nrf2 pathway, which is involved in antioxidant defense. Additionally, (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has been shown to inhibit the Akt/mTOR pathway, which is involved in cancer cell growth and survival. (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has also been found to inhibit the STAT3 pathway, which is involved in cancer cell proliferation and survival.

Biochemical And Physiological Effects

(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has been found to possess numerous biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, such as IL-6, IL-8, and TNF-α. (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has also been found to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. Moreover, (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis.

Advantages And Limitations For Lab Experiments

(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has also been found to possess low toxicity and high bioavailability. However, (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has some limitations for lab experiments. Its solubility in water is limited, which can affect its efficacy in certain assays. (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone is also sensitive to light and air, which can affect its stability.

Future Directions

(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has promising potential for the development of novel therapeutics for various diseases. Future research should focus on optimizing the synthesis of (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone to achieve higher yields and purity. Moreover, future studies should investigate the efficacy of (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone in preclinical and clinical trials for the treatment of cancer, neurodegenerative diseases, and other inflammatory disorders. Additionally, further research is needed to elucidate the mechanisms of action of (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone and its potential interactions with other drugs.

Synthesis Methods

(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone can be synthesized through a multistep process involving the condensation of 4-fluorobenzaldehyde with 1-tetralone, followed by reduction and cyclization. The final product is obtained through recrystallization and purification. The synthesis of (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has been optimized to achieve high yields and purity.

Scientific Research Applications

(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has been extensively studied for its potential therapeutic properties. It has been shown to possess potent anti-inflammatory, antioxidant, and anticancer activities. (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has been found to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has also been shown to induce apoptosis and inhibit angiogenesis in cancer cells. Moreover, (E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone has been found to possess neuroprotective properties and has been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

59082-25-6

Product Name

(E)-3,4-Dihydro-2-((4-fluorophenyl)methylene)-1(2H)-naphthalenone

Molecular Formula

C17H13FO

Molecular Weight

252.28 g/mol

IUPAC Name

(2E)-2-[(4-fluorophenyl)methylidene]-3,4-dihydronaphthalen-1-one

InChI

InChI=1S/C17H13FO/c18-15-9-5-12(6-10-15)11-14-8-7-13-3-1-2-4-16(13)17(14)19/h1-6,9-11H,7-8H2/b14-11+

InChI Key

UFYHKHRBFAQTGQ-SDNWHVSQSA-N

Isomeric SMILES

C1C/C(=C\C2=CC=C(C=C2)F)/C(=O)C3=CC=CC=C31

SMILES

C1CC(=CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C31

Canonical SMILES

C1CC(=CC2=CC=C(C=C2)F)C(=O)C3=CC=CC=C31

Origin of Product

United States

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